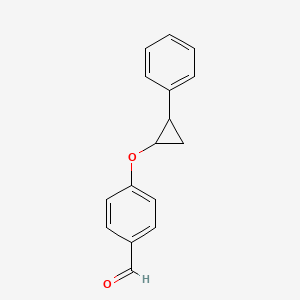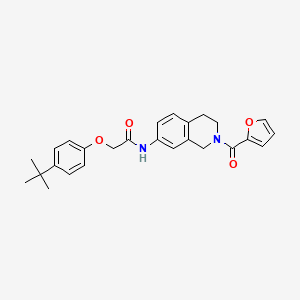
4-(2-Phenylcyclopropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylcyclopropoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-phenylcyclopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylcyclopropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylcyclopropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 4-(2-Phenylcyclopropoxy)benzoic acid.
Reduction: 4-(2-Phenylcyclopropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(2-Phenylcyclopropoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylcyclopropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and potentially exhibiting antifungal or antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the cyclopropoxy group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the cyclopropoxy group.
2-Phenylcyclopropylamine: Contains the cyclopropyl group but differs in functional groups.
Uniqueness
4-(2-Phenylcyclopropoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and 2-phenylcyclopropoxy moieties, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
4-(2-phenylcyclopropyl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-11-12-6-8-14(9-7-12)18-16-10-15(16)13-4-2-1-3-5-13/h1-9,11,15-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMJAYTTSOTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1OC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)
![2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2453778.png)
![ethyl 3-(3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2453779.png)
![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)
![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)


![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2453796.png)

